Cas no 196-78-1 (Benzo[g]chrysene)
![Benzo[g]chrysene structure](https://ja.kuujia.com/scimg/cas/196-78-1x500.png)
Benzo[g]chrysene 化学的及び物理的性質
名前と識別子
-
- Benzo[g]chrysene
- 1,2,3,4-dibenzophenanthrene
- 1,2,3,4-dibenzphenanthrene
- 1,2:3,4:7,8-tribenznaphthalene
- benz(g)chrysene
- Benzo[a]triphenylene
- benzo[g]chrycene
- Benzo[g]chrysen
- Benzo[g]chrysene200µg
- benzo<g>chrysene
- 1,2:3,4-Dibenzophenanthrene
- C100422
- AKOS015902195
- BENZO(G)CHRYSENE
- C19340
- HSDB 4033
- BRN 2212952
- Q27276977
- MFCD00215865
- 1,2,3,4-DIBENZPHENANTHRACENE
- UNII-E7MQ64XU75
- 1,2,3,4-Dibenzophenanthren
- Benzo(a)triphenylene
- pentacyclo[12.8.0.02,7.08,13.015,20]docosa-1(14),2,4,6,8,10,12,15,17,19,21-undecaene
- DTXSID40173267
- E7MQ64XU75
- BENZO(G)CHRYSENE [IARC]
- 1,2,3,4-Dibenzphenanthrene; 1,2:3,4-Dibenzophenanthrene; 1,2:3,4:7,8-Tribenznaphthalene; Benzo[a]triphenylene
- 196-78-1
- BENZO(G)CHRYSENE [HSDB]
- BENZO(G)CHRYSENE (IARC)
- DTXCID0095758
- DB-360139
- 1,2,3,4Dibenzphenanthrene
- 1,2,3,4Dibenzophenanthrene
- 1,2:3,4:7,8Tribenznaphthalene
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- インチ: InChI=1S/C22H14/c1-2-8-16-15(7-1)13-14-21-19-11-4-3-9-17(19)18-10-5-6-12-20(18)22(16)21/h1-14H
- InChIKey: JZOIZKBKSZMVRV-UHFFFAOYSA-N
- ほほえんだ: C1C2C3C(C4C(C=2C=CC=1)=CC=CC=4)=CC=C1C=3C=CC=C1
計算された属性
- せいみつぶんしりょう: 278.11000
- どういたいしつりょう: 278.10955
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 0
- 重原子数: 22
- 回転可能化学結合数: 0
- 複雑さ: 399
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 7
- トポロジー分子極性表面積: 0
じっけんとくせい
- 密度みつど: 1.232
- ゆうかいてん: 126-127 ºC
- ふってん: 525 ºC
- フラッシュポイント: 265 ºC
- 屈折率: 1.8120 (estimate)
- PSA: 0.00000
- LogP: 6.29940
- じょうきあつ: 0.0±0.7 mmHg at 25°C
Benzo[g]chrysene セキュリティ情報
- シグナルワード:warning
- 危害声明: H303+H313+H333
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
Benzo[g]chrysene 税関データ
- 税関コード:2902909090
- 税関データ:
中国税関コード:
2902909090概要:
2902902909090.その他の芳香族炭化水素。付加価値税:17.0%。税金還付率:9.0%. 規制条件:いいえ。最恵国関税:2.0%. 一般関税:30.0%
申告要素:
製品名, 成分含有量
要約:
2902902909090その他の芳香族炭化水素。監理条件:なし。付加価値税:17.0%税金還付率:9.0%最恵国関税:2.0%.General tariff:30.0%
Benzo[g]chrysene 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB576728-1g |
Benzo[g]chrysene, 98%; . |
196-78-1 | 98% | 1g |
€233.40 | 2024-08-02 |
Benzo[g]chrysene 関連文献
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1. Synthesis of benzo[g]chrysene 5,6-oxide and 7,8-oxide and their isomeric oxepinesRajiv Agarwal,Derek R. Boyd J. Chem. Soc. Perkin Trans. 1 1993 2869
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2. Reactions of 5,6-chrysenequinodimethaneD. Cohen,Ian T. Millar,K. E. Richards J. Chem. Soc. C 1967 1499
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3. Photocyclisation of some stilbene analogues. Synthesis of dibenzo[a,l]pyreneW. Carruthers J. Chem. Soc. C 1967 1525
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4. Spatial structure of 4nπ helicene dianionsR. Frim,A. Goldblum,M. Rabinovitz J. Chem. Soc. Perkin Trans. 2 1992 267
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Pavel Arsenyan,Alla Petrenko,Sergey Belyakov New J. Chem. 2021 45 7247
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6. Synthesis of benzo[g]chrysene, benzo[g]chrysene 9,10-oxide and benzo[g]chrysene 1,2 : 9,10-dioxideShiv K. Agarwal,Derek R. Boyd,W. Brian Jennings J. Chem. Soc. Perkin Trans. 1 1985 857
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7. 241. The ozonolysis of polycyclic hydrocarbons. Part IIP. G. Copeland,R. E. Dean,D. McNeil J. Chem. Soc. 1961 1232
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8. Index pages
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Yue-Feng Bai,Li-Qin Chen,Shi-Kai Xiang,Kan Zhang,Qiang-Gen Li,Chun Feng,Ping Hu,Bi-Qin Wang,Ke-Qing Zhao RSC Adv. 2016 6 90494
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Naoto Suzuki,Takeshi Fujita,Konstantin Yu. Amsharov,Junji Ichikawa Chem. Commun. 2016 52 12948
Benzo[g]chryseneに関する追加情報
Benzo[g]chrysene (CAS No. 196-78-1): An Overview of a Polycyclic Aromatic Hydrocarbon
Benzo[g]chrysene (CAS No. 196-78-1) is a polycyclic aromatic hydrocarbon (PAH) that has garnered significant attention in the fields of environmental science, toxicology, and materials science due to its unique chemical structure and potential applications. This compound is composed of multiple fused benzene rings, making it a member of the larger PAH family, which includes a variety of compounds with diverse properties and uses.
The molecular formula of Benzo[g]chrysene is C22H14, and it has a molecular weight of 278.35 g/mol. Its chemical structure consists of five benzene rings arranged in a specific pattern, which contributes to its stability and reactivity. The compound is known for its high melting point (300-302°C) and low solubility in water, making it challenging to handle in aqueous environments but suitable for certain industrial applications.
In recent years, research on Benzo[g]chrysene has focused on its environmental and health impacts. PAHs, including Benzo[g]chrysene, are often found in the environment as a result of incomplete combustion processes, such as those occurring in vehicle emissions, industrial activities, and natural sources like forest fires. These compounds can persist in the environment for extended periods due to their low volatility and resistance to biodegradation.
The toxicological profile of Benzo[g]chrysene has been extensively studied. It is classified as a potential carcinogen by various regulatory agencies, including the International Agency for Research on Cancer (IARC). Studies have shown that exposure to Benzo[g]chrysene can lead to DNA damage and mutations, which may contribute to the development of cancer. However, the mechanisms underlying these effects are still being elucidated through ongoing research.
In addition to its environmental and health implications, Benzo[g]chrysene has also been explored for its potential applications in materials science. Its unique electronic properties make it an interesting candidate for use in organic electronics, such as organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs). Recent studies have demonstrated that derivatives of Benzo[g]chrysene can enhance the performance of these devices by improving charge transport and stability.
The synthesis of Benzo[g]chrysene and its derivatives has been a topic of interest in organic chemistry. Various methods have been developed to synthesize this compound, including cyclodehydrogenation reactions and coupling reactions. These synthetic routes have been optimized to improve yield and purity, making it more feasible to produce Benzo[g]chrysene on a larger scale for both research and industrial purposes.
In the context of environmental monitoring, the detection and quantification of Benzo[g]chrysene are crucial for assessing contamination levels in air, water, and soil. Advanced analytical techniques such as gas chromatography-mass spectrometry (GC-MS) are commonly used for this purpose. These methods provide high sensitivity and specificity, enabling researchers to accurately measure trace levels of PAHs in complex matrices.
The potential ecological impacts of Benzo[g]chrysene have also been investigated. Studies have shown that exposure to this compound can affect various organisms, including aquatic species. For example, exposure to Benzo[g]chrysene can lead to reduced growth rates and altered behavior in fish and other aquatic organisms. These findings highlight the importance of understanding the ecological risks associated with PAH contamination.
In conclusion, Benzo[g]chrysene (CAS No. 196-78-1) is a complex polycyclic aromatic hydrocarbon with significant implications for environmental science, toxicology, and materials science. Ongoing research continues to uncover new insights into its properties, applications, and impacts. As our understanding of this compound deepens, it is essential to balance its potential benefits with the need for responsible management and regulation to protect human health and the environment.
